![molecular formula C15H20N2O6 B13418202 L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group attached to the L-seryl moiety, which is further esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester typically involves the protection of the amino group of L-serine with a phenylmethoxycarbonyl (Cbz) group, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed using hydrogenation or treatment with strong acids.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-.
Deprotection: this compound without the Cbz group.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a prodrug.
Mécanisme D'action
The mechanism of action of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated under certain conditions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine, N-methyl-: Similar in structure but lacks the phenylmethoxycarbonyl group.
L-Phenylalanine, N-(p-anisoyl)-, methyl ester: Contains a phenyl group but differs in the position and type of substituents.
Uniqueness
L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is unique due to the presence of both the phenylmethoxycarbonyl group and the esterified L-seryl moiety. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m0/s1 |
Clé InChI |
QWGCABODXPAQFR-JQWIXIFHSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


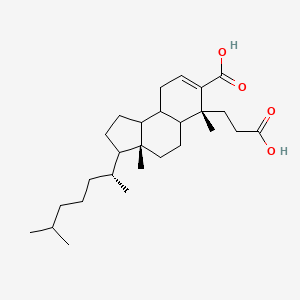


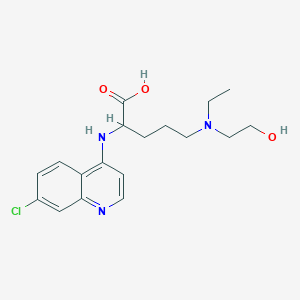
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
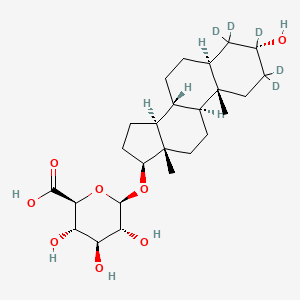

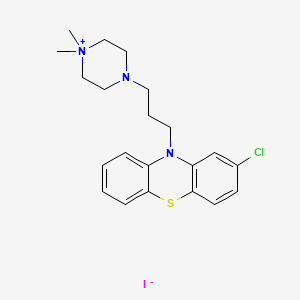
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
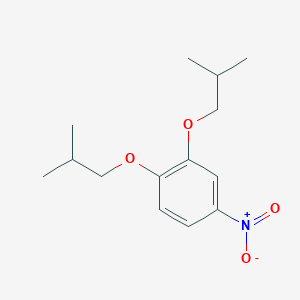
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
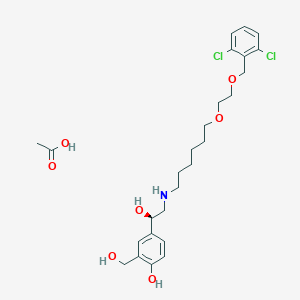
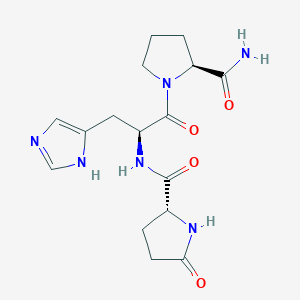
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
